molecular formula C13H17N5O4 B1210659 2',3'-Isopropylideneadenosine CAS No. 7690-93-9

2',3'-Isopropylideneadenosine

Cat. No.: B1210659
CAS No.: 7690-93-9
M. Wt: 307.31 g/mol
InChI Key: LCCLUOXEZAHUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Isopropylideneadenosine is a ribose-modified adenosine derivative where the 2' and 3' hydroxyl groups are protected by an isopropylidene acetal group. This modification stabilizes the ribose ring in a fixed conformation, making the compound a critical intermediate in nucleoside chemistry.

Scientific Research Applications

Nucleoside Synthesis

Key Role in Drug Development
2',3'-Isopropylideneadenosine serves as a crucial intermediate in the synthesis of various nucleosides. These nucleosides are essential for developing antiviral and anticancer drugs. The compound's structural similarity to natural adenosine allows it to mimic biological activity while providing enhanced stability against enzymatic degradation, making it a valuable tool in synthetic chemistry .

Biochemical Research

Cellular Signaling Studies
This compound is extensively used in biochemical research to study cellular signaling pathways. It assists researchers in understanding how adenosine derivatives influence biological processes, particularly in the context of cellular metabolism and signaling mechanisms .

Case Study: Adenosine Receptor Activation

Research has shown that this compound can activate A2A adenosine receptors, which play a critical role in regulating neurotransmitter release and neuronal signaling. This interaction is vital for exploring therapeutic avenues for neurological disorders.

Pharmaceutical Development

Targeting Adenosine Receptors
The compound is instrumental in formulating drugs targeting adenosine receptors implicated in various diseases, including cardiovascular conditions and cancer. Its ability to modulate receptor activity makes it a candidate for drug development aimed at treating these conditions .

Diagnostic Applications

Metabolic Disorder Detection
this compound can be utilized to develop diagnostic tools that leverage the role of adenosine in cellular metabolism. This application aids in detecting metabolic disorders by providing insights into adenosine metabolism and its physiological implications .

Research on Drug Delivery Systems

Enhancing Bioavailability
Researchers are exploring the potential of this compound in creating effective drug delivery systems. Its structural properties may enhance the bioavailability of therapeutic agents, allowing for more effective treatments with reduced side effects .

Data Summary Table

Application AreaDescriptionKey Findings/Examples
Nucleoside SynthesisIntermediate for synthesizing antiviral and anticancer drugsEssential for developing new therapeutic agents
Biochemical ResearchStudies on cellular signaling pathwaysActivation of A2A receptors influences neurotransmission
Pharmaceutical DevelopmentFormulation of drugs targeting adenosine receptorsPotential treatments for cardiovascular diseases
Diagnostic ApplicationsTools for detecting metabolic disordersInsights into adenosine's role in metabolism
Drug Delivery SystemsEnhancing bioavailability of therapeutic agentsImproved efficacy with reduced side effects

Chemical Reactions Analysis

Acylation Reactions

2',3'-O-isopropylideneadenosine undergoes regioselective acylation at reactive sites (N6, N7, and 5'-OH), influenced by reaction conditions:

Reagent Solvent/Base Products Yield Reference
p-Toluoyl chloridePyridine2',3'-O-isopropylidene-N6,N6,5'-O-tri-p-toluoyladenosine70%
p-Toluoyl chlorideCH₂Cl₂/Triethylamine8,5'-O-cycloadenosine derivatives + Cyanoimidazole nucleoside34–53%
p-NCC₆H₄COClCH₂Cl₂/Triethylamine8,5'-O-cycloadenosine derivative + Cyanoimidazole nucleoside29–53%
Acetic anhydrideTriethylamineTri-AcO-AICAR (acetylated intermediate for adenosine synthesis)81%

Mechanistic Insights :

  • Acylation at N6 dominates in pyridine, while CH₂Cl₂/Triethylamine promotes cyclonucleoside formation via intramolecular 8,5'-O-cyclization .

  • Steric hindrance from the isopropylidene group directs reactivity toward the adenine base rather than the protected ribose .

Deamination

Enzymatic deamination by adenosine deaminase (ADA) converts 2',3'-O-isopropylideneadenosine to its inosine derivative:

Enzyme Substrate Product Conditions Reference
ADA2',3'-O-isopropylideneadenosine-5'-COOH2',3'-O-isopropylideneinosine-5'-COOHpH 7.4, 37°C
AMPDA2',3'-O-isopropylideneadenosine2',3'-O-isopropylideneinosine + NH₃pH-dependent kinetics

Key Findings :

  • Deamination rates correlate with substrate ionization states, peaking near physiological pH .

  • The isopropylidene group reduces enzymatic activity compared to unmodified adenosine .

Cyclonucleoside Formation

Intramolecular cyclization reactions yield 8,5'-O-cycloadenosine derivatives under acidic or metal-catalyzed conditions:

Catalyst Reaction Products Yield Reference
ZnBr₂Acyl migration from N6 → N78,5'-O-cycloadenosine18%
Acidic hydrolysisRing closure via formamide/orthoformate2',3'-O-isopropylideneadenosine22–40%

Mechanism :

  • ZnBr₂ coordinates with the adenine base, facilitating acyl migration and subsequent cyclization .

  • Cyclonucleoside formation is irreversible under anhydrous conditions .

Ring Cleavage and Functionalization

Reactions with halogenating agents lead to ring cleavage and heterocyclic modifications:

Reagent Product Application Yield Reference
p-NCC₆H₄COClCyanoimidazole nucleosideMechanism-based enzyme inactivation12–53%
(Bromofluoromethylene)triphenylphosphorane6-Bromo-5,6-dideoxy-6-fluoro nucleosideCovalent inhibition of AdoHcy hydrolase40%

Key Applications :

  • Cyanoimidazole derivatives act as irreversible inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase .

  • Fluorinated analogs show potential in antiviral drug development .

Phosphorylation and Deprotection

The 5'-OH group participates in phosphorylation for nucleotide synthesis:

Reagent Product Yield Reference
POCl₃/Trimethyl phosphate5'-Phosphorylated adenosine derivative22%
Acidic hydrolysis (TFA/DCM)Deprotected adenosine80%

Synthetic Utility :

  • Phosphorylated derivatives serve as precursors for modified nucleotides in enzymatic DNA/RNA synthesis .

  • Deprotection under mild acidic conditions restores ribose hydroxyl groups .

Miscellaneous Reactions

  • Halogenation : Bromination at C8 yields 8-bromo-2',3'-O-isopropylideneadenosine, used in crystallographic studies .

  • Oxidation : Moffatt oxidation of the 5'-OH group produces aldehydes for Wittig reactions .

Q & A

Q. How can 2',3'-isopropylideneadenosine be synthesized with high purity for nucleoside analog studies?

Basic Research Question
this compound is synthesized via the reaction of adenosine with 2,2-dimethoxypropane under anhydrous conditions using a catalytic acid (e.g., HCl or p-toluenesulfonic acid). Key steps include:

  • Protection of ribose hydroxyl groups : The 2',3'-diol of adenosine reacts with acetone derivatives to form the isopropylidene acetal .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) ensures removal of unreacted adenosine and byproducts.
  • Validation : Purity is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and 1H^1H-NMR (distinct methyl signals at δ 1.35 ppm and 1.65 ppm for exo/endo acetal groups) .

Advanced Consideration :

  • Reaction optimization : Diisobutylaluminum hydride (DIBAL) in dry tetrahydrofuran (THF) can selectively reduce intermediates to generate 9-(2',3'-isopropylideneribityl)purines, avoiding over-reduction .
  • Scale-up challenges : Anhydrous conditions are critical to prevent acetal hydrolysis. Contradictions in yield (60–85% across studies) may arise from trace moisture or incomplete protection .

Q. How do spectral data resolve structural ambiguities in this compound derivatives?

Basic Research Question
The acetal methyl groups in this compound produce distinct 1H^1H-NMR signals:

  • Exo methyl : δ 1.35–1.38 ppm (unshielded, adjacent to ribose protons) .
  • Endo methyl : δ 1.65 ppm (deshielded, influenced by the acetal oxygen) .
    Methodological Answer :
  • Use 13C^{13}C-NMR to confirm acetal formation: 2',3'-carbons shift downfield (δ 110–115 ppm) compared to unprotected ribose (δ 70–85 ppm) .
  • X-ray crystallography (e.g., space group P43212) confirms syn-conformation of the nucleoside and exo/endo methyl orientation .

Advanced Consideration :

  • Contradictions in spectral assignments : Some studies report overlapping methyl signals under suboptimal NMR conditions (e.g., DMSO-d₆ vs. CDCl₃). Resolution requires high-field instruments (≥400 MHz) and heteronuclear correlation spectroscopy (HSQC) .

Q. What role does this compound play in designing enzyme inhibitors?

Advanced Research Question
The acetal group stabilizes the ribose moiety, enabling its use in bisubstrate analog synthesis. For example:

  • MbtA inhibitors : 6-N-Boc-2',3'-isopropylideneadenosine derivatives are intermediates for siderophore biosynthesis inhibitors. Key steps include:
    • Tosylation of the 5'-OH group for subsequent thiol-displacement reactions .
    • Deprotection with TFA/DCM to yield amino-functionalized intermediates .
  • Affinity ligands : Spacer-extended analogs (e.g., 2',3'-O-(2-carboxyethyl)-ethylideneadenosine) maintain adenine’s biospecificity while introducing functional groups for protein binding (e.g., carboxyl-to-amino distance: 11 Å) .

Data Contradiction :

  • Biological activity vs. stability : Acetal hydrolysis in aqueous buffers (pH > 7) can reduce inhibitor efficacy. Stability studies (HPLC monitoring) are critical for structure-activity relationship (SAR) validation .

Q. How can researchers distinguish between acetal hydrolysis and nucleobase degradation in stability studies?

Advanced Research Question

  • Analytical workflow :
    • HPLC-MS : Monitor molecular ions for adenosine (m/z 267) vs. intact acetal (m/z 325). Hydrolysis products show a mass loss of 58 Da (C₃H₆O) .
    • Tandem MS/MS : Fragment ions at m/z 136 (adenine) confirm nucleobase integrity.
    • Kinetic assays : Compare degradation rates under acidic (pH 4, acetal-stable) vs. neutral conditions (pH 7, hydrolysis-prone) .

Contradiction Alert :

  • Conflicting reports on hydrolysis rates (e.g., t₁/₂ = 24–72 hours at pH 7) may stem from buffer composition (e.g., phosphate vs. Tris) or temperature variations .

Q. What strategies optimize the use of this compound in mRNA cap analog synthesis?

Advanced Research Question

  • Phosphoramidite chemistry : The 5'-OH group is activated for coupling with dinucleotide triphosphates.
    • Critical step : Avoid acetal cleavage during 5'-tosylation by maintaining anhydrous pyridine and low temperatures (0–4°C) .
  • Enzymatic incorporation : T7 RNA polymerase tolerates acetal-protected ribose but requires removal post-transcription (e.g., HCl in dioxane) .

Advanced Research Question

  • X-ray structure : The ribose adopts a C(3')-exo envelope conformation, stabilizing the syn orientation of adenine. This conformation prevents intramolecular hydrogen bonding (e.g., O(5')–H⋯N(3)), altering protein binding .
  • Biological impact : Syn-conformation enhances affinity for kinases (e.g., PKA) but reduces recognition by adenosine deaminase .

Methodological Note :

  • Molecular dynamics (MD) simulations : Predict ribose flexibility using AMBER forcefields. Compare with experimental data (e.g., NOESY cross-peaks for ribose protons) .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₇N₅O₄
  • Molecular Weight : 307.31 g/mol
  • CAS No.: 362-75-4
  • Structure : The ribose adopts a C(3')-endo puckered conformation, and the isopropylidene group introduces steric and electronic effects that influence reactivity .
  • Applications : Widely used in organic synthesis for introducing functional groups at the 5'-position, synthesizing antiviral agents, and preparing bisubstrate enzyme inhibitors .

8-Bromo-2',3'-O-isopropylideneadenosine

Structural Features :

  • Bromine substitution at the 8-position of the adenine base.
  • X-ray studies reveal a syn conformation of the nucleoside, contrasting with the anti conformation in unmodified adenosine .

Key Differences :

  • The 8-bromo group increases steric bulk, altering base-pairing interactions and enzyme binding.
  • NMR data show distinct downfield shifts for the acetal methyl groups (1.35 ppm for exo and 1.65 ppm for endo) compared to the parent compound .

Applications : Used in crystallographic studies to probe nucleic acid-protein interactions .

5'-O-Tosyl-2',3'-O-isopropylideneadenosine

Structural Features :

  • Tosyl (p-toluenesulfonyl) group at the 5'-hydroxyl.
  • Molecular Formula : C₂₀H₂₃N₅O₆S
  • Molecular Weight : 461.49 g/mol .

Synthesis: Prepared via sulfonylation of 2',3'-isopropylideneadenosine using p-toluenesulfonyl chloride in pyridine .

Key Differences :

  • The electron-withdrawing tosyl group enhances leaving-group ability, facilitating nucleophilic substitutions at the 5'-position.
  • Safety data highlight its stability under anhydrous conditions but recommend handling with protective equipment due to reactivity .

Applications : Intermediate in synthesizing 5'-modified nucleosides for prodrug development .

2',3'-O-(2-Carboxyethyl)-ethylideneadenosine

Structural Features :

  • Replaces isopropylidene with a carboxyethyl-ethylidene group.
  • Molecular Formula : C₁₄H₁₇N₅O₆
  • Crystal Structure : Carboxyethyl group occupies the endo position, while the ethylidene methyl is exo. Ribose adopts a C(3')-exo puckered conformation .

Key Differences :

  • The carboxyethyl group introduces a negatively charged moiety at physiological pH, enabling hydrogen bonding in enzyme active sites.
  • ¹³C NMR shifts for the acetal carbons (δ 101–110 ppm) differ significantly from the parent compound (δ 98–102 ppm) .

Applications: Used as a spacer-extended ligand in affinity chromatography and targeting adenosine receptors .

N⁶-Benzoyl-2',3'-O-isopropylideneadenosine

Structural Features :

  • Benzoyl protection at the N⁶ position of adenine.
  • Molecular Formula : C₂₀H₂₁N₅O₅
  • Molecular Weight : 411.41 g/mol .

Key Differences :

  • The benzoyl group enhances lipophilicity, improving membrane permeability.
  • Modifies hydrogen-bonding capacity at the N⁶ position, affecting interactions with enzymes like kinases .

Applications : Intermediate in synthesizing fluorescently labeled nucleosides for biochemical assays.

5'-O-Acetyl-2',3'-O-isopropylideneadenosine

Structural Features :

  • Acetyl group at the 5'-hydroxyl.
  • Molecular Formula : C₁₅H₁₉N₅O₅
  • Molecular Weight : 349.34 g/mol .

Key Differences :

  • The acetyl group is less reactive than tosyl, making it suitable for mild deprotection conditions.
  • Solubility in DMSO (10 mM stock solutions) facilitates use in high-throughput screening .

Applications: Precursor for 5'-phosphorylated adenosine analogs in antiviral research.

Salicyl-AMS Derivatives

Structural Features :

  • Modifications at the 6-position of adenine (e.g., 6-N-Boc, 6-N-c-Pr).
  • Synthesized from 6-N-Boc-2',3'-isopropylideneadenosine via multi-step routes .

Key Differences :

  • Substitutions at the 6-position enhance binding to Mycobacterium tuberculosis MbtA, with IC₅₀ values in the nanomolar range .

Bisubstrate Analogs (e.g., Compound 8 in )

Structural Features :

  • Combines adenosine and pterin moieties via a piperidine-thioether linker.
  • Molecular Formula : C₂₄H₃₀N₁₀O₅S

Key Differences :

  • The extended linker improves affinity for 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), with Ki values < 1 µM .

Applications : Tool compounds for studying folate biosynthesis pathways .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
This compound C₁₃H₁₇N₅O₄ 307.31 Isopropylidene (2',3') 221–222
8-Bromo-2',3'-O-isopropylidene C₁₃H₁₆BrN₅O₄ 386.21 8-Br N/A
5'-O-Tosyl derivative C₂₀H₂₃N₅O₆S 461.49 Tosyl (5') N/A
N⁶-Benzoyl derivative C₂₀H₂₁N₅O₅ 411.41 Benzoyl (N⁶) N/A

Table 2: NMR Shifts of Acetal Methyl Groups

Compound δ (¹H, exo CH₃) δ (¹H, endo CH₃)
This compound 1.35 ppm 1.65 ppm
2',3'-O-(2-Carboxyethyl)-ethylidene 1.38 ppm N/A

Preparation Methods

Synthesis from Adenosine 1-Oxide via 2,2-Dimethoxypropane

Reaction Pathway and Conditions

A seminal method for synthesizing 2',3'-O-isopropylideneadenosine involves starting with adenosine 1-oxide (IV). Adenosine (I) is first oxidized to adenosine 1-oxide using a procedure reported by Stevens et al., achieving a 65% yield . Subsequent reaction of IV with 2,2-dimethoxypropane in dimethylformamide (DMF), catalyzed by aqueous perchloric acid at room temperature for 45 minutes, yields the isopropylidene-protected derivative (III) in 83% yield after neutralization with triethylamine .

Acid-Catalyzed Acetone Condensation

Industrial-Scale Optimization

The US3160625A patent describes a high-yield method using acetone and a lower alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as hydrogen chloride . By maintaining a homogeneous liquid phase and adjusting the pH to 7–9 before evaporation, hydrolysis of the N-glycosidic bond is minimized, achieving yields of 90–94% for purine ribonucleosides like adenosine .

Table 1: Reaction Conditions and Yields for Acid-Catalyzed Method

ComponentRoleOptimal Ratio/QuantityYield (%)
AcetoneSolvent/Reagent1:1 with ethanol90–94
EthanolCo-solvent50% v/v
HCl (catalyst)Acid catalyst0.5–1.0 M
Reaction Time4–6 hours

Role of 2,2-Diethoxypropane

The patent highlights the use of 2,2-diethoxypropane as a supplementary dehydrating agent, which accelerates acetonide formation while reducing side reactions . This modification is particularly advantageous for large-scale production, as it simplifies purification by enabling direct crystallization from the reaction mixture .

Synthesis from Protected AICAR Derivatives

Multi-Step Route via AICAR Intermediate

The US3450693A patent outlines a complex pathway starting with 5-amino-4-carbamoyl-1-(2',3'-O-isopropylidene-β-D-ribofuranosyl)imidazole (Ip-AICAR) . Dehydration of Ip-AICAR using acyl chlorides (e.g., acetyl chloride) in the presence of organic bases converts the carbamoyl group to a cyano group, yielding Ip-AcO-AICNR . Subsequent ring closure with methyl orthoformate and ammonia produces 2',3'-O-isopropylideneadenosine in 88.6% yield .

Critical Reaction Parameters

  • Temperature : Ring closure requires refluxing at 130–160°C for 3–4 hours.

  • Solvents : Ethanol or methanol facilitates ammonia incorporation during the final amination step .

  • Purification : Crystallization from ethanol-water mixtures yields high-purity product (m.p. 215–216°C) .

Table 2: Optimization of Ring Closure Conditions

ParameterOptimal ValueImpact on Yield (%)
Temperature160°C88.6
Reaction Time3 hours85–90
Ammonia ConcentrationSaturated in ethanol>90

Comparative Analysis of Preparation Methods

Yield and Scalability

  • J-Stage Method (Section 2) : 83% yield; suitable for laboratory-scale synthesis but limited by DMF usage.

  • Acid-Catalyzed Acetone (Section 3) : 90–94% yield; ideal for industrial applications due to minimal purification steps.

  • AICAR Route (Section 4) : 88.6% yield; advantageous for synthesizing deuterated or isotopically labeled derivatives.

Practical Considerations

  • Cost : The acetone-based method is economically favorable, leveraging inexpensive reagents like ethanol and HCl .

  • Complexity : The AICAR route involves multiple protection/deprotection steps, increasing synthetic time and cost .

Experimental Optimization and Troubleshooting

Catalyst Selection

Perchloric acid (Section 2) and HCl (Section 3) are equally effective for acetonide formation, but HCl is preferred industrially due to safety and handling considerations .

Solvent Systems

  • DMF vs. Ethanol : While DMF enhances reaction homogeneity, ethanol reduces environmental and safety risks .

  • Co-solvents : Mixtures of acetone and ethanol (1:1) prevent ribonucleoside hydrolysis, critical for maintaining high yields .

Properties

CAS No.

7690-93-9

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)

InChI Key

LCCLUOXEZAHUNS-UHFFFAOYSA-N

SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Key on ui other cas no.

362-75-4

Synonyms

2',3'-isopropylideneadenosine
2',3'-O-isopropylidene adenosine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of adenosine (43 g) and 2,2-dimethoxypropane (5 eq.) in acetone (75 eq.) was treated with D-camphorsulphonic acid (1 eq) at and the resulting reaction was allowed to stir for 3 hr. The reaction mixture was concentrated in vacuo and diluted with a mixture of saturated aqueous NaHCO3 (250 mL) and ethyl acetate (250 mL). The resulting solution was transferred to a separatory funnel and the organic layer was separated, dried over sodium sulfate, and concentrated in vacuo to provide a solid residue. The solid residue was suspended in hexane, filtered, washed with hexane and dried to provide 2′,3′-Isopropylidene-adenosine (43 g). 1H NMR (DMSO-d6, 300 MHz): δ 4.12-4.17 (m, 1H), 4.22-4.26 (m, 1H), 4.59 (d, J=4.8 Hz, 1H), 4.74-4.85 (m, 2H), 5.49-5.52 (m, 1H), 5.51 (d, J=5.1 Hz, 1H), 5.84 (d, J=5.1 Hz, 1H), 7.85 (s, 2H), 8.33 (s, 1H). MS m/z 347.11 [M+H]+.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
D-camphorsulphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Compound 73 (32 gm, 0.1 mol) was added to a well stirred suspension of 2′, 3′-isopropylidene adenosine-5′-carboxylic acid (36.5 gm, 0.11 mol), DCC (24.5 gm, 0.118 mol), N-hydroxy-succinimide (11.87 gm, 0.11 mol) in DMF (200 ml), and was followed by the addition of diisopropyl ethylamine (40 ml, 0.22 mol) at room temperature. The reaction mixture became clear after the addition of diisopropyl ethylamine, and urea started precipitating after some time. The reaction was left at room temperature for 3 days. The white precipitate of urea was filtered and washed thoroughly with DMF. The filtrate was concentrated under vacuum to remove diisopropyl ethylamine, and then treated with acetic acid (2 eq.) to break the DCC complex. Again, the solid was filtered and discarded. The filtrate was concentrated under high vacuum at 60° C., and the residue was purified on the silica gel column using 8% CH3OH—CH2Cl2 to give a of 2′,3′-isopropylidene adenosine protected derivative of compound 130.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
2′, 3′-isopropylidene adenosine-5′-carboxylic acid
Quantity
36.5 g
Type
reactant
Reaction Step Two
Name
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
11.87 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.